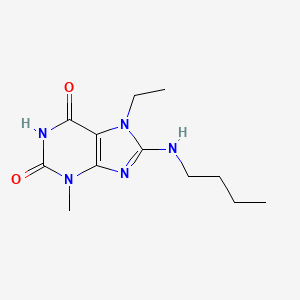

8-(butylamino)-7-ethyl-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione

Description

8-(Butylamino)-7-ethyl-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione is a purine-2,6-dione derivative characterized by a bicyclic purine core modified with substituents at positions 3, 7, and 6. The compound features:

- 3-methyl group: Enhances structural stability and influences hydrophobic interactions.

- 7-ethyl group: A short alkyl chain that may modulate solubility and membrane permeability.

Properties

IUPAC Name |

8-(butylamino)-7-ethyl-3-methylpurine-2,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19N5O2/c1-4-6-7-13-11-14-9-8(17(11)5-2)10(18)15-12(19)16(9)3/h4-7H2,1-3H3,(H,13,14)(H,15,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUCOFQFPYBIZFS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC1=NC2=C(N1CC)C(=O)NC(=O)N2C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

8-(butylamino)-7-ethyl-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione is a purine derivative with potential pharmacological applications. This compound is characterized by its unique structure that may influence its biological activity. Understanding its biological properties is crucial for evaluating its potential therapeutic uses.

- Molecular Formula : CHNO

- Molecular Weight : 265.31 g/mol

- CAS Number : 923183-67-9

Pharmacological Properties

Research indicates that compounds similar to 8-(butylamino)-7-ethyl-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione exhibit various biological activities, including:

- Antioxidant Activity : Studies have shown that purine derivatives can scavenge free radicals and reduce oxidative stress in cellular models.

- Anti-inflammatory Effects : Certain derivatives have been reported to inhibit inflammatory pathways, potentially useful in treating conditions like arthritis.

Toxicity Studies

A critical aspect of evaluating the safety profile of this compound involves acute toxicity studies. Research conducted on related purine derivatives has established the following findings:

- The LD50 values for various derivatives of purine compounds range from 536 mg/kg to 1403 mg/kg, indicating low toxicity (Class IV) .

| Compound | LD50 (mg/kg) |

|---|---|

| Compound 1 | 953 (774–797) |

| Compound 2 | 536 (510–563) |

| Compound 3 | 752 (733–775) |

| Compound 4 | 687 (682–691) |

| Compound 5 | 778 (772–784) |

The biological activity of this compound may be attributed to its interaction with various biological targets:

- Adenosine Receptors : Similar compounds have shown affinity for adenosine receptors, which play a role in numerous physiological processes including neurotransmission and cardiovascular function .

- Cell Signaling Pathways : Purine derivatives can modulate signaling pathways involving cyclic AMP and cyclic GMP, which are crucial for cellular responses .

Case Studies

Several studies have explored the effects of purine derivatives on specific conditions:

- Neuroprotective Effects : A study demonstrated that a related compound improved cognitive function in animal models of neurodegeneration by reducing neuronal apoptosis and enhancing synaptic plasticity.

- Cardiovascular Benefits : Another research highlighted the vasodilatory effects of a similar compound through the modulation of nitric oxide pathways, suggesting potential use in treating hypertension.

Comparison with Similar Compounds

Key Observations:

Position 7 Substituents: Larger, flexible groups (e.g., 3-phenoxypropyl in the CK2 inhibitor) enhance kinase inhibition by occupying hydrophobic pockets . The target compound’s 7-ethyl group is smaller, likely reducing CK2 affinity but possibly improving solubility. Halogenated or alkynyl groups (e.g., 7-(but-2-ynyl)) are associated with electrophilic reactivity, useful in covalent inhibitor design .

Position 8 Substituents: Aromatic amines (e.g., benzylamino) may improve binding via π-π stacking, whereas aliphatic amines (butylamino, ethylamino) prioritize hydrophobicity . Hydrazine derivatives (e.g., hydrazinyl with 3-methoxyphenyl) show potent CK2 inhibition, highlighting the importance of hydrogen-bonding motifs .

Position 3 Substituents :

- Methyl groups are common across analogs, suggesting a minimal steric footprint is optimal for maintaining core stability.

Physicochemical Properties

- Molecular Weight and Solubility: The target compound’s estimated molecular weight (~294 g/mol) is higher than simpler analogs (e.g., 279 g/mol for 8-ethylamino-7-pentyl derivative) due to the butylamino chain. This may reduce aqueous solubility but improve lipid membrane permeability .

- Synthetic Accessibility : The compound can likely be synthesized via alkylation of purine-2,6-dione precursors with butylamine and ethyl halides, following methods analogous to and .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.